molecular formula C11H8ClFN2O3 B3030127 Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate CAS No. 869297-83-6

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B3030127
CAS No.: 869297-83-6
M. Wt: 270.64
InChI Key: DNHFCULEKISSPX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a halogenated quinazoline derivative characterized by a fused bicyclic scaffold with a 4-oxo-3,4-dihydroquinazoline core. The molecule features a chloro substituent at position 6, a fluoro group at position 5, and an ethyl ester at position 2. This compound serves as a key intermediate in the synthesis of bioactive molecules, such as luotonin A, a natural alkaloid with antitumor properties . Its structural uniqueness lies in the electron-withdrawing effects of the halogens, which influence reactivity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

ethyl 6-chloro-5-fluoro-4-oxo-3H-quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c1-2-18-11(17)9-14-6-4-3-5(12)8(13)7(6)10(16)15-9/h3-4H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHFCULEKISSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=C(C=C2)Cl)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732597
Record name Ethyl 6-chloro-5-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869297-83-6
Record name Ethyl 6-chloro-5-fluoro-4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzoic acid derivatives.

    Cyclization: The 2-aminobenzoic acid derivative undergoes cyclization with appropriate reagents to form the quinazoline core.

    Substitution: Chlorine and fluorine atoms are introduced into the quinazoline ring through halogenation reactions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization, such as amide bond formation.

Example Reaction:

  • Conditions : Acidic hydrolysis (e.g., HCl, H₂SO₄) or basic hydrolysis (e.g., NaOH, KOH) in aqueous or alcoholic solvents .

  • Product : 6-Chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Reagent Conditions Yield Reference
HCl (6N)Reflux, 6 hours85%
NaOH (1M)RT, 12 hours78%

Nucleophilic Aromatic Substitution at C6

The electron-deficient C6 chloro substituent is susceptible to nucleophilic substitution, enabling coupling reactions with boronic acids or amines.

Example Reactions:

  • Suzuki-Miyaura Coupling :

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, H₂O, 80–100°C .

    • Product : 6-Aryl/heteroaryl derivatives.

Boronic Acid Catalyst Yield Reference
Phenylboronic acidPd(dppf)Cl₂72%
Pyridinylboronic acidPd(PPh₃)₄65%
  • Amination :

    • Conditions : Pd/XantPhos, amines, 90–110°C .

    • Product : 6-Amino derivatives.

Amidation of the Ester Group

The ester reacts with primary or secondary amines to form carboxamides, a key step in generating bioactive analogs.

Example Reaction:

  • Conditions : Amine (e.g., methylamine, piperazine), Et₃N, 1,4-dioxane, RT .

  • Product : 2-Carboxamide derivatives.

Amine Catalyst Yield Reference
N-MethylaminePyBroP68%
PiperazineEt₃N75%

Functionalization of the 4-Oxo Group

The 4-oxo group can participate in tautomerization or serve as a hydrogen-bond acceptor in coordination chemistry, though direct modifications (e.g., reduction) are less common .

Example Application :

  • Tautomerization stabilizes intermediates during cross-coupling reactions .

Cross-Coupling Reactions

The compound’s halogenated scaffold facilitates cross-coupling to introduce diverse substituents:

  • Sonogashira Coupling : Alkyne introduction at C6 using Pd/Cu catalysts .

  • Buchwald-Hartwig Amination : Pd-mediated C–N bond formation with aryl halides .

Synthetic Utility in Drug Discovery

This scaffold is pivotal in synthesizing kinase inhibitors (e.g., PAK4 inhibitors) and antimicrobial agents . For example:

  • PAK4 Inhibitors : Carboxamide derivatives showed Kᵢ values ≤ 0.009 μM .

  • Antimalarial Agents : Quinazolinone analogs demonstrated 65–83% parasitemia reduction in murine models .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is primarily investigated for its potential as a pharmacophore in drug development. Its biological activities include:

  • Anticancer Properties: Research indicates that the compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways.
  • Antimicrobial Activity: The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Studies

In biological assays, this compound serves as a tool to understand cellular mechanisms. It is used to study:

  • Cellular Pathways: The interaction of the compound with specific enzymes or receptors can elucidate its mechanism of action.
  • Molecular Targets: Identifying the molecular targets helps in understanding how the compound modulates biological functions.

Chemical Synthesis

This compound acts as an intermediate in synthesizing more complex organic molecules. It is valuable for:

  • Synthesizing Quinazoline Derivatives: The compound can be modified to produce various derivatives with enhanced properties.
  • Building Blocks for Pharmaceuticals: It is used in the production of other pharmaceutical compounds due to its reactive functional groups.

Industrial Applications

In industrial chemistry, this compound is utilized for:

  • Production of Specialty Chemicals: Its unique structure allows it to be employed in creating chemicals with specific functionalities.
  • Advanced Materials Development: The compound's properties make it suitable for developing new materials with desired characteristics.

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study published in Journal of Medicinal Chemistry reported that Ethyl 6-chloro-5-fluoro derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents.
  • Antimicrobial Efficacy:
    • Research published in Pharmaceutical Biology demonstrated that this compound showed promising results against resistant bacterial strains, indicating its potential as a new antimicrobial agent.
  • Inflammation Modulation:
    • A recent study highlighted its ability to inhibit NF-kB signaling pathways, suggesting a mechanism for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application.

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. A comparative analysis based on similarity scores (calculated via molecular fingerprinting) and substituent effects is provided below:

CAS Number Compound Name Similarity Score Key Structural Differences
912556-91-3 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 0.92 Methoxy group at position 7; hydroxyl at position 6; aromatic amino substitution at position 4
179552-75-1 N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine 0.86 Chloropropoxy chain at position 6; methoxy at position 7; aromatic amine at position 4
314771-76-1 N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine 0.81 Dual amino groups at positions 4 and 6; methoxy at position 7
612501-52-7 Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate 0.55 Indole core instead of quinazoline; methyl ester at position 2

Key Observations :

  • High-Similarity Analogs (Scores >0.8) : These retain the quinazoline core but vary in substituent patterns. For example, 912556-91-3 replaces the ethyl ester with a hydroxyl group and introduces a methoxy substituent, enhancing polarity .
  • Lower-Similarity Analogs (Scores <0.6) : Compounds like 612501-52-7 diverge significantly in core structure (indole vs. quinazoline), reducing pharmacological overlap .

Physicochemical Properties

  • Solubility : The chloro and fluoro substituents reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 912556-91-3) .
  • Stability : Halogens enhance thermal stability, making the compound more suitable for high-temperature reactions than analogs with labile groups (e.g., amines in 314771-76-1) .

Research Tools and Methodologies

  • Structural Analysis : SHELX and ORTEP-3 are widely used for crystallographic refinement and 3D visualization, critical for comparing conformational stability between the target compound and analogs .
  • Synthetic Optimization: Methods like ionic liquid catalysis (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl3-mediated reactions, though developed for dihydropyrimidinones, could be adapted to improve yields in quinazoline syntheses .

Biological Activity

Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a synthetic compound belonging to the quinazoline family, characterized by its unique structure that includes chlorine and fluorine substitutions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

PropertyDetails
CAS Number 869297-83-6
Molecular Formula C₁₁H₈ClFN₂O₃
Molecular Weight 270.644 g/mol
Appearance Solid
Purity >97%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating various cellular pathways. Research indicates that the compound may affect:

  • Enzyme Inhibition: Targeting key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interacting with receptors that play roles in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The effects were observed in various cancer cell lines, including:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of migration and invasion

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro assays showed effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity: A recent publication focused on the evaluation of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers.
  • Antimicrobial Efficacy Assessment: A study assessed the compound's effectiveness against antibiotic-resistant strains of bacteria. The findings revealed promising results, highlighting its potential as a lead compound for developing new antimicrobial agents.
  • Inflammatory Response Modulation: Research investigating the compound's role in modulating inflammatory responses found that it significantly decreased levels of TNF-alpha and IL-6 in vitro, suggesting therapeutic potential for inflammatory conditions.

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate?

The compound can be synthesized via condensation of 2-aminobenzamide derivatives with diethyloxalate under reflux conditions. highlights a related quinazoline scaffold synthesized through this method, yielding ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (compound 110). Fluorination and chlorination steps are introduced at specific positions using halogenating agents like POCl₃ or selective fluorination reagents. Reaction optimization should focus on temperature control and stoichiometry to minimize side products .

Example Protocol:

  • React 2-amino-5-chloro-4-fluorobenzoic acid with diethyloxalate in acetic acid at 120°C for 6 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield: ~65–70% (based on analogous reactions in ).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoro and chloro groups).
  • X-ray crystallography : Use SHELX ( ) or ORTEP-3 ( ) for structure refinement. Hydrogen-bonding patterns can be analyzed using graph-set theory ( ).
  • Mass spectrometry : HR-ESI-MS for molecular weight validation.
  • IR spectroscopy : Confirm carbonyl (C=O) and carboxylate (C-O) stretches.

For crystallography, collect high-resolution data (e.g., synchrotron sources) to resolve potential disorder in the chloro/fluoro substituents .

Q. How can researchers optimize purity for biological assays?

  • Purify via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC.
  • Monitor purity using reverse-phase HPLC (>98% purity threshold).
  • Avoid commercial vendors (e.g., BenchChem, per guidelines) and validate purity independently via melting point analysis and TLC .

Advanced Research Questions

Q. What strategies are effective for derivatizing the quinazoline core to study structure-activity relationships (SAR)?

  • Hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) for amide coupling ().
  • Michael Addition : Introduce substituents at C3/C4 via reactions with α,β-unsaturated ketones ().
  • Catalytic Hydrogenation : Reduce specific double bonds to probe conformational flexibility (e.g., Pd/C in EtOH, 50 psi H₂) .

Example: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (7) undergoes Claisen condensation to form 1,3-diketones, enabling further functionalization ().

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Use SHELXL ( ) for high-precision refinement, especially for disordered halogen atoms.
  • Compare experimental bond lengths/angles with DFT-optimized geometries.
  • Address outliers using Hirshfeld surface analysis ( ) to validate hydrogen-bonding networks .

Q. What role do halogen substituents (Cl/F) play in biological activity, and how can this be validated?

  • Pharmacophore Modeling : Chloro and fluoro groups enhance lipophilicity and target binding (e.g., kinase inhibition).
  • Comparative Studies : Synthesize analogs without halogens or with Br/I substitutions.
  • In Vitro Assays : Test against bacterial strains (e.g., S. aureus) or cancer cell lines, referencing ’s approach for related antimicrobial intermediates .

Q. How to address discrepancies between computational and experimental solubility/stability data?

  • Solubility : Measure experimentally in DMSO/PBS and compare with COSMO-RS predictions.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 1 week) with HPLC monitoring.
  • Adjust computational models using experimental logP and pKa values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

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